molecular formula C6H4ClIO B1583855 4-Chloro-2-iodophenol CAS No. 71643-66-8

4-Chloro-2-iodophenol

Cat. No. B1583855
CAS RN: 71643-66-8
M. Wt: 254.45 g/mol
InChI Key: JKPLMQJLGBBFLO-UHFFFAOYSA-N
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Description

4-Chloro-2-iodophenol is an aromatic organic compound with the molecular formula C6H4ClIO . It has a molecular weight of 254.45 . The compound appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The IUPAC name for this compound is the same . The InChI code for the compound is 1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . . The compound has a melting point of 75.0 to 79.0 °C .

Scientific Research Applications

Adsorption and Environmental Remediation

  • Graphene Adsorption of Chloro-Nitrophenol Compounds : A study demonstrated the potential of graphene in removing chloro-nitrophenol compounds from aqueous solutions, which has implications for environmental remediation of similar organic pollutants like 4-Chloro-2-iodophenol (Mehrizad & Gharbani, 2014).

Photocatalytic Degradation

  • Photocatalytic Degradation of Chloro-Aminophenol : Research exploring the degradation of chloro-aminophenol using microwave and photocatalysis techniques could be relevant for the degradation of this compound in environmental contexts (Barik, Kulkarni, & Gogate, 2016).

Anaerobic Biodegradation

  • Degradation by Sulfate-Reducing Consortia : A study on the anaerobic degradation of halogenated phenols showed the potential of microbial consortia in degrading compounds like 4-iodophenol, which could be applicable to this compound (Häggblom & Young, 1995).

Chemical Synthesis and Crystallography

  • Supramolecular Structure Analysis : The study of the supramolecular structures of halogenated phenoxyanilines, including 4-iodophenoxyaniline, can provide insights into the behavior of similar compounds such as this compound (Dey & Desiraju, 2004).

Water Treatment and Disinfection

  • Transformation in Water Treatment : Research on the transformation of iodophenols in water treatment processes, including the formation of iodate and chlorinated aliphatic byproducts, can be relevant for understanding the behavior of this compound in similar contexts (Wang et al., 2021).

Enhancement in Biochemical Assays

  • Enhancing Biochemical Assays : The use of 4-iodophenol as a signal enhancer in luminol-based biochemical assays suggests potential applications for similar compounds like this compound in enhancing the sensitivity of such assays (Leong & Fox, 1988).

Safety and Hazards

4-Chloro-2-iodophenol is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Future Directions

The future directions for 4-Chloro-2-iodophenol are not specified in the search results. .

properties

IUPAC Name

4-chloro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPLMQJLGBBFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347333
Record name 4-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71643-66-8
Record name 4-Chloro-2-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71643-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-chloro-2-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-2-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophenol in THF (75 mL), and H2O (75 mL) was added a mixture of crushed iodine (78.7 mmol, 20 g) and sodium bicarbonate (78.7 mmol, 6.6 g). The reaction mixture was stirred at room temperature overnight, then quenched with sufficient 5% sodium thiosulfate solution to turn the color of the reaction mixture from deep violet to light yellow and extracted with ether (2×200 mL). The ether layer was collected, washed with H2O, and the washed ether layer was dried, filtered and the filtrate was evaporated to a crude product, which was purified by distillation to obtain 4-chloro-2-iodo phenol (7%, 1.3 g); mp 79° C.-82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-4-chlorophenol (50 g, 0.35 mol) was dissolved in 500 ml of 2.5 N hydrochloric acid, to which an aqueous solution of 25.25 g (0.37 mol) of sodium nitrite in 50 ml of water was gradually added dropwise with cooling at 0° C. After stirring for 30 minutes, the reaction mixture was confirmed to show "positive" in an iodostarch reaction and an aqueous solution of 70 g (0.42 mol) of sodium iodide in 100 ml of water was added slowly. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred overnight and then extracted with ethyl acetate. The ethyl acetate layer was concentrated, whereby 89.7 g of 4-chloro-2-iodophenol were obtained as a purple solid (yield: 99%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25.25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 40 mmol of 4-chlorophenol and 52 mmol of sodium iodide in 80 mL of acetonitrile and 16 mL of water at room temperature add 52 mmol of tert-butyl hypochlorite dropwise over a period of 30 minutes. Stir the reaction mixture for 3 hours at ambient temperature. Dilute the reaction mixture with 200 mL of ethyl acetate. Wash the resulting organic solution successively with 5% aqueous sodium thiosulfate solution and brine and dry over anhydrous magnesium sulfate. Remove the solvent and then crystallize from hexanes to yield 51% of (P9) as a solid.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
52 mmol
Type
reactant
Reaction Step One
Quantity
52 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Amino-4-chlorophenol (50 g, 0.35 mol) was dissolved in 500 ml of 2.5N HCl. The resulting solution was cooled to 0° C., at which a solution of 25.25 g (0.37 mol) of sodium nitrite in 50 ml of water was added slowly. After stirring for 30 minutes, a chilled solution of 70 g (0.42 mol) of potassium iodide in 100 ml of water was added slowly. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred overnight. The reaction mixture was extracted with ethyl acetate and the solvent was distilled off under reduced pressure, whereby 89.7 g of 4-chloro-2-iodophenol were obtained (yield: 99%). Next, 85 g (0.33 mol) of the 4-chloro-2-iodophenol and 32.5 g (0.36 mol) of copper cyanide were dissolved in 150 ml of DMF. After the resultant solution was heated under reflux for 2 hours, the DMF was distilled off under reduced pressure. The residue was extracted with ethyl acetate and the extract was then washed with water. An insoluble matter was filtered off. The solvent was then distilled off under reduced pressure, whereby 40.4 g of 5-chloro-2-hydroxybenzonitrile were obtained (yield: 80%) (melting point: 150.3-152.6° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25.25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To 4-Chloro-2-iodo-1-methoxy-benzene (5.00 g, 18.6 mmol) in an ice bath under argon was added dropwise neat BBr3 (2.20 mL, 23.2 mmol). This mixture was stirred at 0° C. for 3.5 hours and then quenched with MeOH (20 mL). This mixture was concentrated in vacuo to give 4.2 g of 4-Chloro-2-iodo-phenol in 88% yield. HPLC Rt=3.17 min (YMC S5 ODS column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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